N-[(2-fluorophenyl)methyl]oxan-4-amine
Overview
Description
N-[(2-fluorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . It is also known by its IUPAC name, N-(2-fluorobenzyl)tetrahydro-2H-pyran-4-amine . This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further linked to an amine group.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of N-[(2-fluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2-fluorobenzyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(2-fluorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to form brominated or nitrated derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the tetrahydropyran ring provides structural stability. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
N-[(2-fluorophenyl)methyl]oxan-4-amine can be compared with other similar compounds, such as:
N-[(2-chlorophenyl)methyl]oxan-4-amine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
N-[(2-bromophenyl)methyl]oxan-4-amine: The presence of a bromine atom in this compound influences its chemical behavior and biological activity.
N-[(2-methylphenyl)methyl]oxan-4-amine: The methyl group in this compound alters its hydrophobicity and interaction with molecular targets.
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its chemical and biological properties.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11/h1-4,11,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDVDWXYFZNXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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